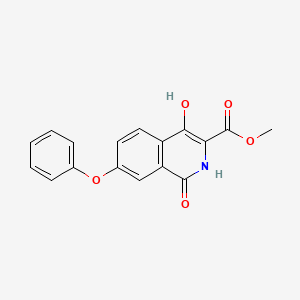

Methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate: is an organic compound with the molecular formula C17H13NO5 and a molecular weight of 311.29 g/mol . This compound is known for its unique structure, which includes a phenoxy group attached to an isoquinoline core. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate typically involves multiple steps, including condensation, esterification, reduction, and hydrolysis reactions . One common synthetic route starts with methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate and sodium glycinate as the starting materials. The target compound is prepared through a series of reactions, including condensation, esterification, reduction, and hydrolysis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-temperature cyclization reactions and the careful selection of reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various hydroxy and quinone derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Chemistry: In chemistry, methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .

Biology: In biological research, this compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for certain receptors .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory conditions .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating various biochemical pathways. The phenoxy group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

- Methyl 4-hydroxy-1-oxo-7-phenoxy-1,2-dihydroisoquinoline-3-carboxylate

- 3-Isoquinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-oxo-7-phenoxy-, methyl ester

- Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Uniqueness: Methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate is unique due to its specific substitution pattern on the isoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate, often referenced in literature as a derivative of roxadustat, is an important compound in pharmacological research due to its biological activities, particularly in the treatment of anemia and its role as a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C19H16N2O5

- Molecular Weight : 352.3 g/mol

- CAS Number : 808118-40-3

This compound acts primarily by inhibiting HIF prolyl hydroxylases, which are enzymes that regulate the stability of HIF proteins. By stabilizing HIF, the compound promotes the expression of erythropoietin (EPO), a hormone critical for red blood cell production. This mechanism is particularly beneficial for patients with chronic kidney disease (CKD), where anemia is a common complication due to reduced EPO production.

Erythropoiesis Stimulation

Research indicates that this compound significantly stimulates erythropoiesis by increasing endogenous EPO levels. In clinical trials, it has been shown to correct anemia in CKD patients effectively. The compound's ability to induce EPO production is crucial for managing anemia without the need for traditional erythropoiesis-stimulating agents (ESAs) .

Antioxidant Properties

In addition to its effects on erythropoiesis, studies have highlighted the antioxidant properties of this compound. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Antiviral Activity

Research has also explored the potential antiviral properties of this compound. Its structural similarity to other compounds with known antiviral effects suggests that it may inhibit viral replication mechanisms, although further studies are needed to confirm this activity .

Clinical Trials

A phase 3 clinical trial evaluated the efficacy and safety of roxadustat (the active form related to this compound) in treating anemia associated with CKD. Results indicated that patients receiving the treatment experienced significant increases in hemoglobin levels compared to placebo groups .

Molecular Modeling Studies

Molecular docking studies have been performed to understand better how this compound interacts with target proteins involved in erythropoiesis. These studies provide insights into optimizing the compound's structure for enhanced biological activity .

Comparative Analysis of Biological Activities

| Activity | Mechanism | Outcome |

|---|---|---|

| Erythropoiesis | HIF prolyl hydroxylase inhibition | Increased EPO production |

| Antioxidant | Free radical scavenging | Reduced oxidative stress |

| Antiviral | Potential inhibition of viral replication | Needs further investigation |

Properties

Molecular Formula |

C17H13NO5 |

|---|---|

Molecular Weight |

311.29 g/mol |

IUPAC Name |

methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate |

InChI |

InChI=1S/C17H13NO5/c1-22-17(21)14-15(19)12-8-7-11(9-13(12)16(20)18-14)23-10-5-3-2-4-6-10/h2-9,19H,1H3,(H,18,20) |

InChI Key |

WPFRVDGFFDXCKM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=O)N1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.